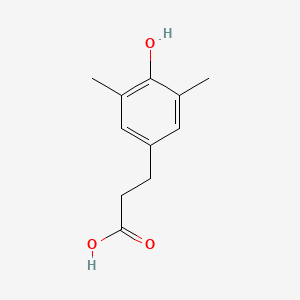

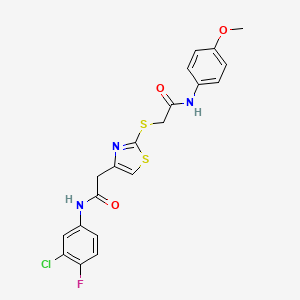

![molecular formula C12H12ClNO2 B2355497 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2059954-91-3](/img/structure/B2355497.png)

6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

カタログ番号 B2355497

CAS番号:

2059954-91-3

分子量: 237.68

InChIキー: NVECDWKAASRMMO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The indole nucleus is a privileged scaffold (N-heterocycle) found in nature .

Synthesis Analysis

The synthesis of new spiro-fused indoles has been achieved using a flow reactor under ultrasonic irradiation . This one-pot methodology exploits the reactivity of biobased building blocks, including acrylic acids and formamides .Chemical Reactions Analysis

The application of a flow reactor under ultrasonic irradiation enabled the fast synthesis of new spiro-fused indoles . This one-pot methodology exploits the reactivity of biobased building blocks .科学的研究の応用

Synthesis and Structural Studies

- The synthesis and structural characterization of spiro-indole derivatives have been a subject of research. For example, Sehgal et al. (1994) studied a spiro-indole derivative, synthesizing it through a reaction involving mercaptoacetic acid and 5-chloroimino-3-(4-fluorophenyl)-2H-indol-2-one, and analyzed its structure confirming tetrahedral geometry (Sehgal, Singh, Dandia, & Bohra, 1994).

Antibacterial Screening

- Spiro-indole derivatives have been investigated for their antibacterial properties. Mulwad and Mir (2008) synthesized N-[coumarin-6-yl] spiro-indoloazetidin-2-ones/thiazolidin-4-ones and screened them for antibacterial activities against Gram-positive and Gram-negative bacteria, showing significant activities (Mulwad & Mir, 2008).

Chemical Synthesis and Applications

- The synthesis of spiroheterocycles, including those related to 6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one, has been extensively studied. Joshi et al. (1984) explored the synthesis of new fluorinated spiro[3H-indole-3,2′-oxiran]-2(1H)-ones, revealing potential applications in various chemical syntheses (Joshi, Jain, & Garg, 1984).

Corrosion Inhibition

- Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, closely related to this compound, have been studied as corrosion inhibitors. Gupta et al. (2018) synthesized and analyzed their inhibition effect on mild steel corrosion, demonstrating the potential of these compounds in industrial applications (Gupta, Haque, Salghi, Lgaz, Mukherjee, & Quraishi, 2018).

Bioassay and Antimicrobial Activity

- Facile synthesis of spiro[indole-oxiranes] and their bioassay for antimicrobial activity have been explored. Dandia, Singh, and Bhaskaran (2011) reported an environmentally friendly synthesis method for fluorinated spiro[indole-3,2'-oxirane]-3'-benzoyl-2(1H)-ones, which were tested for antimicrobial activity and antioxidant properties (Dandia, Singh, & Bhaskaran, 2011).

将来の方向性

特性

IUPAC Name |

6-chlorospiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-8-1-2-9-10(7-8)14-11(15)12(9)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVECDWKAASRMMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3=C(C=C(C=C3)Cl)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

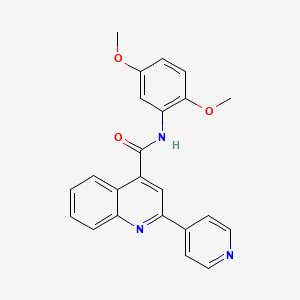

![N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B2355415.png)

![8-(4-Fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2355420.png)

![N-[3-chloro-4-(dimethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2355421.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2355425.png)

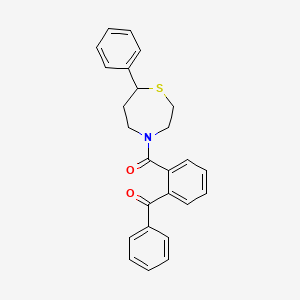

![1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide](/img/structure/B2355426.png)

![6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2355430.png)

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide](/img/structure/B2355431.png)

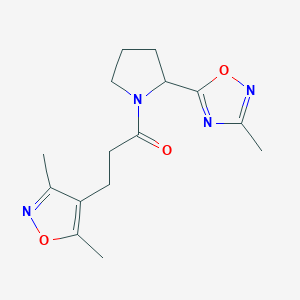

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide](/img/structure/B2355434.png)